molecular formula C21H21N3O2 B3921923 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide

Cat. No. B3921923
M. Wt: 347.4 g/mol
InChI Key: MTKGSZXVCRXHQA-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide, also known as DPI-3290, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide exerts its pharmacological effects by inhibiting specific signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. By inhibiting these pathways, this compound can reduce the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines and chemokines, inhibiting the growth and proliferation of cancer cells, and improving cognitive function. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide has several advantages for lab experiments, including its specificity for specific signaling pathways, its favorable pharmacokinetic profile, and its ability to inhibit the growth and proliferation of cancer cells. However, this compound also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research and development of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide. One potential direction is the development of this compound as a therapeutic agent for cancer, inflammation, and neurological disorders. Another potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the potential off-target effects of this compound and to develop more effective formulations for its use in lab experiments.

Scientific Research Applications

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-(pyrazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-21(18-7-3-5-16(13-18)15-24-11-4-10-23-24)22-14-20-19-8-2-1-6-17(19)9-12-26-20/h1-8,10-11,13,20H,9,12,14-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKGSZXVCRXHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CNC(=O)C3=CC=CC(=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide

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